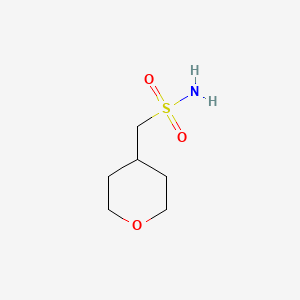

氧杂-4-基甲磺酰胺

描述

Oxan-4-ylmethanesulfonamide is a chemical compound with the molecular formula C6H13NO3S . It has a molecular weight of 179.24 . The IUPAC name for this compound is tetrahydro-2H-pyran-4-ylmethanesulfonamide .

Molecular Structure Analysis

The InChI code for Oxan-4-ylmethanesulfonamide is1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

科学研究应用

合成方法和有机转化

合成有机化学的研究导致了构建复杂分子的新方法的发展,包括与“氧杂-4-基甲磺酰胺”具有结构相似性的恶唑和氨基恶唑。例如,三取代恶唑和乙烯酮缩氨基的区域选择性合成展示了使用炔胺构建此类骨架的高级策略,突出了这些方法在有机合成中的多功能性 (Mallick、Prabagar 和 Sahoo,2017)。此外,末端炔烃的铜催化好氧氧化酰胺化提供了一种合成炔胺的有效途径,炔胺是构建磺酰胺结构的关键中间体 (Hamada、Ye 和 Stahl,2008)。

高级氧化工艺

高级氧化工艺 (AOP) 用于环境修复的研究以过硫酸盐等氧化剂的活化,这与磺酰胺的化学性质有关。研究过硫酸盐活化以降解水中难降解污染物,强调了类似化合物在环境化学中的潜在应用 (Anipsitakis、Stathatos 和 Dionysiou,2005)。

材料科学应用

在材料科学中,质子交换膜等新材料的开发用于燃料电池应用,证明了磺化聚合物的显着性。高密度磺化聚醚砜的合成可能与“氧杂-4-基甲磺酰胺”的官能团化学有关,突出了磺化化合物在为能源应用创造高性能材料中的作用 (Matsumoto、Higashihara 和 Ueda,2009)。

作用机制

Target of Action

Oxan-4-ylmethanesulfonamide is a type of sulfonamide . Sulfonamides are known to primarily target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including Oxan-4-ylmethanesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting DHPS, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis and ultimately inhibits bacterial growth .

Pharmacokinetics

Sulfonamides in general are well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of Oxan-4-ylmethanesulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound inhibits the production of nucleotides and thus DNA synthesis. This leads to a halt in bacterial replication and growth .

Action Environment

The efficacy and stability of Oxan-4-ylmethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These may include pH levels, presence of other drugs, and individual patient factors such as age, kidney function, and genetic makeup . .

属性

IUPAC Name |

oxan-4-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYDRYVJVDFNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxan-4-ylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

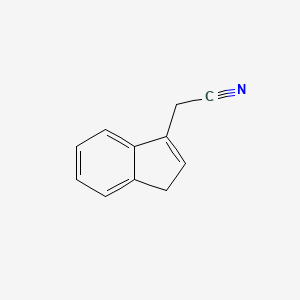

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Naphthalenol, 1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B3204529.png)

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid](/img/structure/B3204607.png)